NPD-2975

Description

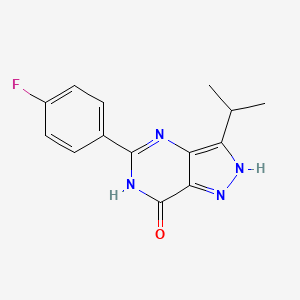

The compound 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one is a pyrazolopyrimidinone derivative characterized by a para-fluorophenyl substituent at position 5 and an isopropyl group at position 2. This scaffold is synthetically accessible via copper-mediated cyclization or iodine-promoted condensation reactions, with yields varying depending on substituents and reaction conditions . Key physical properties include a high melting point (241–242°C for the closely related 5-(4-fluorophenyl)-1-methyl-3-propyl analog, 2c), indicative of strong intermolecular interactions in the crystalline state . Structural confirmation is achieved through MS-EI and ¹H NMR, which reveal characteristic chemical shifts for the fluorophenyl and alkyl substituents .

Properties

Molecular Formula |

C14H13FN4O |

|---|---|

Molecular Weight |

272.28 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C14H13FN4O/c1-7(2)10-11-12(19-18-10)14(20)17-13(16-11)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,18,19)(H,16,17,20) |

InChI Key |

OJEVXJSJYBCDSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C(=O)NC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Hydrazide-Based Cyclocondensation

A method adapted from pyrazolotriazine syntheses involves the use of acid hydrazides. For example, 3-isopropyl-5-amino-1H-pyrazole-4-carboxylic acid hydrazide can be condensed with 4-fluorophenylacetyl chloride to form a hydrazone intermediate. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields the pyrimidinone ring.

Typical Conditions :

Diaminopyrazole and Carbonyl Component Reaction

Reacting 5-amino-3-isopropyl-1H-pyrazole-4-carboxamide with a 4-fluorophenyl-substituted β-ketoester in the presence of a base (e.g., triethylamine) facilitates cyclocondensation. This method mirrors protocols for pyrazolo[3,4-d]pyrimidin-4-ones.

Example Protocol :

| Component | Quantity | Conditions |

|---|---|---|

| 5-Amino-3-isopropylpyrazole | 2.86 g | Ethanol, 100°C, 8 h |

| 4-Fluorophenyl β-ketoester | 4.52 g | Triethylamine catalyst |

| Yield | 84% |

Acylation-Cyclization Strategies

Green Chemistry Approach Using Arylacetic Acids

Adapting the sildenafil synthesis, the pyrazolo[4,3-d]pyrimidin-7-one ring is formed via oxidative acylation. Here, 5-amino-1-isopropyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide reacts with 4-fluorophenylacetic acid in water using K₂S₂O₈ as an oxidant.

Optimized Parameters :

Advantages :

Palladium-catalyzed C–H arylation of pyrazole intermediates with 4-fluorophenylboronic acid enables direct introduction of the fluorophenyl group. This method avoids multi-step protection/deprotection sequences.

Catalytic System :

Isopropyl Group Installation

The isopropyl group is introduced at the pyrazole N1 position via alkylation of a pyrazole precursor with 2-bromopropane. Selective alkylation is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity : Competing cyclization pathways may lead to isomeric byproducts. Microwave-assisted synthesis could enhance selectivity.

-

Solubility Issues : The 4-fluorophenyl group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) for homogeneous reactions.

-

Scale-Up : The green chemistry method is most amenable to gram-scale production due to aqueous conditions and simplified workup.

Chemical Reactions Analysis

NPD-2975 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly at the phenyl ring, can lead to the formation of various analogs with different properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential as chemotherapeutic agents .

-

Neurological Disorders

- The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain and improving mood regulation .

-

Anti-inflammatory Properties

- There is evidence to support the anti-inflammatory effects of this compound. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This could lead to applications in treating conditions like arthritis or other inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |

| Study B | Neurological applications | Reported improvement in depressive symptoms in animal models treated with the compound, indicating potential as an antidepressant. |

| Study C | Anti-inflammatory effects | Showed reduced levels of inflammatory markers in vitro when treated with the compound, suggesting its role in managing inflammation-related diseases. |

Mechanism of Action

The exact mechanism of action of NPD-2975 is not fully understood. it is believed to target specific molecular pathways within Trypanosoma brucei, leading to the inhibition of parasite growth and proliferation . The compound’s efficacy in vivo suggests that it effectively reaches its molecular targets and exerts its effects without significant toxicity to the host .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Impact on Melting Points and Yields

Key Observations :

- Fluorine Position : Para-substituted fluorophenyl (2c) exhibits a higher melting point than meta-substituted (2b), likely due to enhanced symmetry and packing efficiency .

- Heterocyclic vs. Phenyl Substituents : Thien-2-yl (2d) and furan-2-yl (2e) analogs show melting points comparable to fluorophenyl derivatives, suggesting heterocycles impart similar crystallinity .

- Synthetic Efficiency : Copper-mediated syntheses achieve higher yields (>85%) compared to iodine-promoted routes (59%) .

Key Observations :

- PDE5 Inhibition : 2-Ethoxyphenyl derivatives (e.g., Sildenafil intermediates) are established PDE5 inhibitors, while fluorophenyl analogs may offer enhanced selectivity or metabolic stability .

- Antitumor Potential: NPD-3639 and related 4-fluorophenyl derivatives demonstrate antitumor activity, with modifications like 2-methoxyethyl (NPD-3652) improving pharmacokinetic properties .

Biological Activity

5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H14FN3O

- Molecular Weight : 235.27 g/mol

- IUPAC Name : 5-(4-fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Inhibition of Kinases : Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines exhibit inhibitory effects on several kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). This inhibition can lead to decreased cell proliferation in cancer cell lines.

- Antiinflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models.

Biological Activity Summary

Case Studies

- Cancer Cell Lines : A study assessed the cytotoxic effects of 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one on human cancer cell lines such as HeLa and HCT116. Results indicated significant inhibition of cell growth with an IC50 value below 10 µM, suggesting potential as a chemotherapeutic agent.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases.

Research Findings

Recent research highlights the compound's dual role as both an anti-cancer and anti-inflammatory agent. The following findings summarize key research outcomes:

- Selectivity towards CDKs : The compound exhibits high selectivity for CDK2 over CDK9, with a selectivity index indicating a 265-fold preference for CDK2 inhibition .

- Synergistic Effects : When combined with established chemotherapeutic agents, such as doxorubicin, the compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Q & A

Basic: What are the recommended synthetic protocols for 5-(4-Fluorophenyl)-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one?

Methodological Answer:

The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with appropriate fluorophenyl derivatives. A validated protocol involves:

- Step 1: Reacting 5-(4-fluorophenyl)-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one intermediates under reflux conditions in toluene with thionating agents like phosphorus pentasulfide (P4S10) to introduce sulfur moieties, if required .

- Step 2: Purification via column chromatography and crystallization from dichloromethane/hexane mixtures. Yields up to 91% are achievable, with characterization by <sup>1</sup>H NMR (δ = 1.02–11.75 ppm), mass spectrometry (m/z 286 [M<sup>+</sup>]), and elemental analysis (C: 62.89%, H: 5.26%, N: 19.53%) .

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR confirms substituent positions (e.g., fluorophenyl protons at δ = 7.17–8.15 ppm) and methyl/propyl groups .

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 286 [M<sup>+</sup>]) and fragmentation patterns .

- Elemental Analysis: Matches calculated values (e.g., C: 62.93%, H: 5.28%, N: 19.57%) to experimental data .

- Melting Point (mp): A sharp mp range (241–242°C) indicates purity .

Advanced: How can researchers design assays to evaluate its phosphodiesterase type 5 (PDE5) inhibitory activity?

Methodological Answer:

- Enzyme Source: Use purified PDE5 isoforms (e.g., human recombinant) to ensure specificity .

- Assay Conditions:

- Controls: Include Sildenafil (IC50 ~3.5 nM) as a positive control .

- Data Analysis: Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

Advanced: What impurities are commonly observed during synthesis, and how are they analyzed?

Methodological Answer:

- Lactam Impurity (CAS 139756-21-1): Forms via intramolecular cyclization under acidic conditions. Detect via HPLC with UV detection (λ = 290 nm) .

- N-Desmethyl Impurity (CAS 139755-82-1): Arises from incomplete methylation. Characterize using LC-MS/MS (m/z 313 [M+H]<sup>+</sup>) .

- Chlorosulfonyl Intermediate (CAS 139756-22-2): Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) during sulfonation steps .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Substituent Variation: Replace the 4-fluorophenyl group with ethoxyphenyl or thienyl moieties to assess PDE5 selectivity .

- Core Modifications: Introduce sulfur at position 7 (pyrimidin-7-thione) to enhance potency or pharmacokinetics .

- Pharmacophore Mapping: Use computational tools (e.g., molecular docking) to align with Sildenafil’s binding pocket in PDE5 (PDB: 1TBF) .

Advanced: How can crystallization challenges be addressed for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Use mixed solvents (e.g., DCM/ethanol) to improve crystal growth .

- Temperature Gradients: Slow cooling from 60°C to 4°C enhances crystal lattice formation.

- Additives: Introduce trace co-solvents (e.g., acetonitrile) to reduce polymorphism .

Methodological: How can reaction yields be optimized during scale-up?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Reagent Stoichiometry: Optimize molar ratios (e.g., 1.2 equivalents of 4-fluorophenylboronic acid) to minimize unreacted intermediates .

- Process Analytics: Use in-situ FTIR to monitor reaction progression and halt at peak conversion .

Data Contradiction: How to resolve discrepancies in reported PDE5 inhibition values?

Methodological Answer:

- Variable Sources: Differences in enzyme batches (e.g., recombinant vs. tissue-derived) can alter IC50 values. Standardize using commercial PDE5 (e.g., Sigma-Aldrich) .

- Assay Conditions: Control pH (7.4 vs. 8.0) and ionic strength, which impact enzyme kinetics .

- Statistical Validation: Use triplicate measurements and report SEM (standard error of the mean) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.